2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide
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Overview
Description
2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is an organic compound that features a cyanophenoxy group attached to an acetamide backbone
Mechanism of Action
Target of Action
The primary target of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is the phosphodiesterase 4 (PDE4) enzyme . This enzyme plays a key role in regulating inflammatory cytokine production, which is expressed in keratinocytes and immune cells .
Mode of Action
This compound acts by inhibiting PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the PDE4 enzyme .
Biochemical Pathways
By inhibiting PDE4, this compound affects the cAMP-dependent pathway . Elevated cAMP levels can decrease the proinflammatory response associated with conditions like atopic dermatitis .
Pharmacokinetics
It’s known that the compound’s structure allows for effective skin penetration , which suggests good bioavailability when applied topically.
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a broad-spectrum anti-inflammatory activity . This results in an improvement in disease severity, reduction in the risk of infection, and reduction in the signs and symptoms in patients 2 years old and older .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the chemoenzymatic synthesis of a similar compound was found to be most effective under specific conditions, including a certain reaction temperature and shaking rate . .
Biochemical Analysis
Biochemical Properties
It is known that the cyanophenoxy group in its structure could potentially interact with various enzymes and proteins
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is not well defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide typically involves the nucleophilic aromatic substitution reaction. One common method involves reacting 4-cyanophenol with N-methyl-N-phenylacetamide in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyanophenoxy)-N-methyl-N-phenylacetamide
- 2-(4-cyano-2-fluorophenoxy)-N-methyl-N-phenylacetamide
- 4-(4-cyanophenoxy)-2-(4-cyanophenyl)-aminoquinoline
Uniqueness
2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanophenoxy group enhances its reactivity and potential for forming stable complexes with various targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(14-5-3-2-4-6-14)16(19)12-20-15-9-7-13(11-17)8-10-15/h2-10H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODRDDGICPFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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